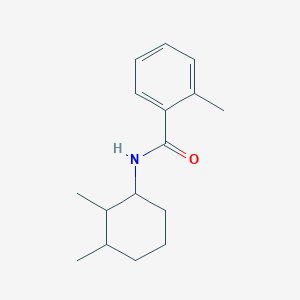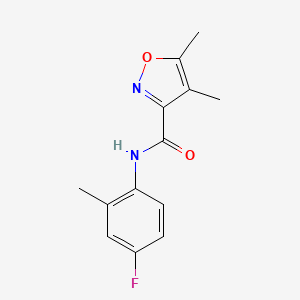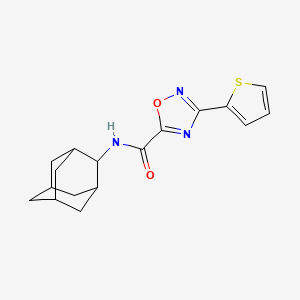![molecular formula C16H25BrF2N4O B10956270 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B10956270.png)
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE is a complex organic compound characterized by its unique structural components, including a brominated pyrazole ring and a difluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
-
Bromination: : The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
-
Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a difluoromethylation reaction, often using reagents like difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.
-
Acetamide Formation: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the brominated pyrazole with an appropriate amine derivative, such as 1-methyl-2-(4-methylpiperidino)ethylamine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment designed for high-throughput synthesis.
化学反応の分析
反応の種類
2-[4-ブロモ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-[1-(4-メチルピペリジン-1-イル)プロパン-2-イル]アセトアミドは、さまざまな種類の化学反応を受ける可能性があります。これらには以下が含まれます。
-
酸化: : この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化し、対応する酸化生成物を生成することができます。
-
還元: : 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、分子内の特定の官能基を還元するために実施できます。
-
置換: : ピラゾール環内の臭素原子は、アミンまたはチオールなどの求核剤と求核置換反応を起こし、置換誘導体を生成することができます。
一般的な試薬と条件
酸化: 水溶液または酸性媒体中の過マンガン酸カリウム、触媒の存在下での過酸化水素。
還元: 無水エーテル中の水素化リチウムアルミニウム、メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下でのアミンまたはチオールなどの求核剤。
生成される主要な生成物
酸化: 追加の酸素含有官能基を備えた酸化誘導体の生成。
還元: 水素化された官能基を備えた還元誘導体の生成。
置換: 臭素原子に代わる新しい官能基を備えた置換誘導体の生成。
4. 科学研究への応用
2-[4-ブロモ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-[1-(4-メチルピペリジン-1-イル)プロパン-2-イル]アセトアミドは、いくつかの科学研究への応用があり、以下が含まれます。
医薬品化学: この化合物は、抗炎症作用、鎮痛作用、抗癌作用などの潜在的な薬理学的活性について研究されています。それは、新しい治療薬の開発のためのリード化合物として役立ちます。
生物学的研究: この化合物は、酵素、受容体、細胞経路などのさまざまな生物学的標的への影響を研究するために、生物学的アッセイで使用されます。
化学生物学: この化合物は、生物学的プロセスの作用機序を調査し、潜在的な薬物標的を特定するために、化学プローブとして使用されます。
産業用途: この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発における潜在的な用途について調査されています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It is also explored for its potential use in agrochemicals and other specialty chemicals.
作用機序
2-[4-ブロモ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-[1-(4-メチルピペリジン-1-イル)プロパン-2-イル]アセトアミドの作用機序は、体内の特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-ブロモ-5-(ジフルオロメチル)-1,3,4-チアジアゾール
- 4-(3-(4-ブロモフェニル)-5-(2,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)ベンゼンスルホンアミド
独自性
2-[4-ブロモ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-[1-(4-メチルピペリジン-1-イル)プロパン-2-イル]アセトアミドは、官能基と構造的特徴の特定の組み合わせにより、ユニークです。臭素原子、ジフルオロメチル基、およびピペリジン環の存在は、それを他の類似の化合物から区別し、その独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
Similar Compounds
- 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE
- 2-[4-FLUORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE
Uniqueness
The presence of the bromine atom in 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine or fluorine can significantly influence the compound’s reactivity and interaction with biological targets. This uniqueness can be leveraged to develop compounds with specific desired properties, such as increased potency or selectivity in biological assays.
特性
分子式 |
C16H25BrF2N4O |
|---|---|
分子量 |
407.30 g/mol |
IUPAC名 |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C16H25BrF2N4O/c1-10-4-6-22(7-5-10)8-11(2)20-13(24)9-23-12(3)14(17)15(21-23)16(18)19/h10-11,16H,4-9H2,1-3H3,(H,20,24) |
InChIキー |
WZOWYOIHTLSVEK-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CC(C)NC(=O)CN2C(=C(C(=N2)C(F)F)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(acetyloxy)methyl]-7-{[3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10956190.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10956194.png)
![7-(difluoromethyl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10956214.png)
![1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956218.png)
![5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10956219.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10956220.png)
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B10956226.png)


![4-[1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956244.png)

![N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10956251.png)

![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10956268.png)
